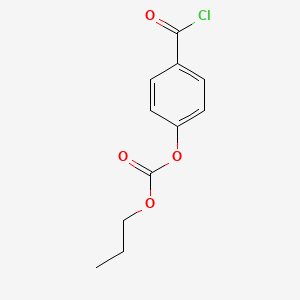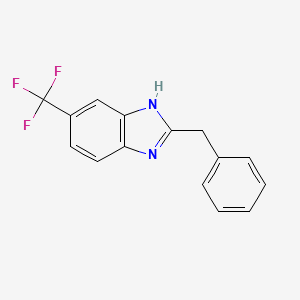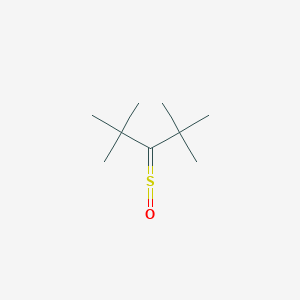
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a highly branched ketone, characterized by its bulky tert-butyl groups attached to the central carbonyl carbon. This compound is of interest due to its unique structural properties and its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with acetone in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction proceeds via the formation of a tert-butyl carbanion, which then attacks the carbonyl carbon of acetone, resulting in the formation of the desired ketone.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents, organolithium compounds
Major Products
Oxidation: Carboxylic acids, esters
Reduction: 2,2,4,4-Tetramethyl-3-pentanol
Substitution: Various substituted ketones and alcohols
Applications De Recherche Scientifique
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the compound accepts electrons from reducing agents, resulting in the formation of reduced products . The bulky tert-butyl groups influence the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-3-pentanol: The reduced form of the ketone, which has different reactivity and applications.
Hexamethylacetone: Another name for the same compound, highlighting its structural similarity to other highly branched ketones.
Di-tert-butyl ketone: A synonym for the compound, emphasizing its ketone functional group and bulky tert-butyl substituents.
The uniqueness of this compound lies in its highly branched structure, which imparts distinct reactivity and selectivity in chemical reactions compared to less branched ketones.
Propriétés
Numéro CAS |
56956-25-3 |
|---|---|
Formule moléculaire |
C9H18OS |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
2,2,4,4-tetramethyl-3-sulfinylpentane |
InChI |
InChI=1S/C9H18OS/c1-8(2,3)7(11-10)9(4,5)6/h1-6H3 |
Clé InChI |
IIMXYXOAYUHOMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=S=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


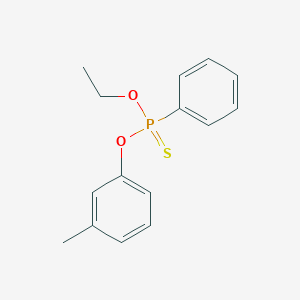
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
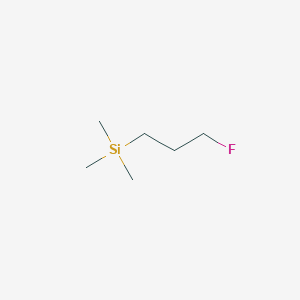
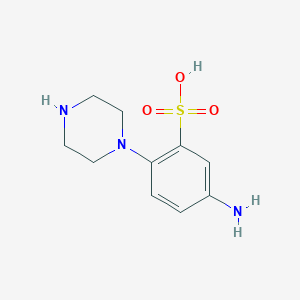
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
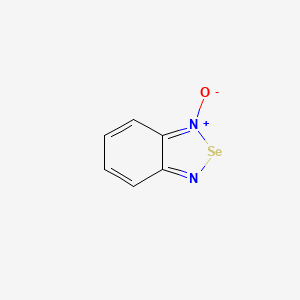
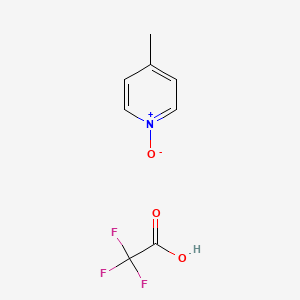
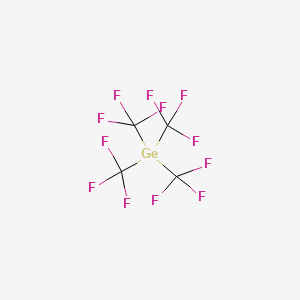
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
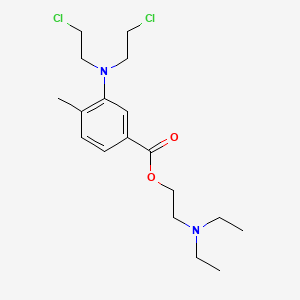
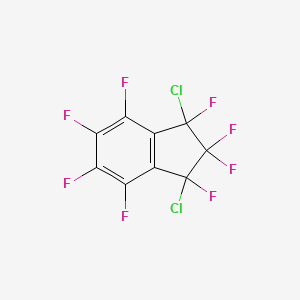
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
